7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
CAS No.: 1021260-56-9
Cat. No.: VC6963071
Molecular Formula: C18H14N4O2S
Molecular Weight: 350.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021260-56-9 |
|---|---|
| Molecular Formula | C18H14N4O2S |
| Molecular Weight | 350.4 |
| IUPAC Name | 12-methyl-2-oxo-N-(pyridin-3-ylmethyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C18H14N4O2S/c1-11-4-5-15-21-17-13(18(24)22(15)10-11)7-14(25-17)16(23)20-9-12-3-2-6-19-8-12/h2-8,10H,9H2,1H3,(H,20,23) |
| Standard InChI Key | FNGZMDGBAAFVSM-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCC4=CN=CC=C4)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 12-methyl-2-oxo-N-(pyridin-3-ylmethyl)-6-thia-1,8-diazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, reflects its polycyclic framework. Key features include:
-
A pyrido[1,2-a]thieno[2,3-d]pyrimidine core with a methyl group at position 7 and a ketone at position 4.
-
A carboxamide group at position 2, linked to a pyridin-3-ylmethyl moiety.
The molecular formula is C₁₈H₁₄N₄O₂S, with a molecular weight of 350.4 g/mol.
Spectral and Stereochemical Data
-
InChI Key: FNGZMDGBAAFVSM-UHFFFAOYSA-N.
-
SMILES: CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCC4=CN=CC=C4)C=C1.
X-ray crystallography data remain unavailable, but computational models predict a planar configuration for the aromatic systems, with the pyridinylmethyl group adopting a conformation perpendicular to the core .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of pyrido-thieno-pyrimidine derivatives typically involves multi-step cyclization and condensation reactions . For analogous compounds, key steps include:
-
Core Formation: Cyclocondensation of aminothiophene derivatives with pyrido-pyrimidine precursors under acidic or basic conditions .
-
Functionalization: Introduction of the carboxamide group via coupling reactions, such as HATU-mediated amidation between carboxylic acid intermediates and pyridin-3-ylmethylamine .
Example Pathway (Hypothetical):
-
Step 1: Synthesis of 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid via cyclization of 2-aminothiophene-3-carboxylate with a pyridine-derived diketone .
-
Step 2: Activation of the carboxylic acid using EDCI/HOBt, followed by reaction with pyridin-3-ylmethylamine to yield the target carboxamide.
Challenges and Optimization
-
Yield Limitations: Multi-step syntheses often suffer from low yields (30–50%) due to steric hindrance and side reactions .
-
Purification: Chromatographic techniques (e.g., silica gel, HPLC) are essential for isolating the final product.
Biological Activity and Mechanistic Insights
Table 1: Comparative Cytotoxicity and VEGFR-2 Inhibition of Selected Analogs
| Compound | MCF-7 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) |
|---|---|---|---|
| 18 | 10.17 | 24.27 | 0.18 |
| Sorafenib | 9.98 | 13.26 | 0.12 |
Apoptotic Mechanisms
-
Cell Cycle Arrest: Analogous compounds induce G2/M phase arrest in MCF-7 cells (15.4% vs. 11.88% control) .
-
Apoptosis Induction: Upregulation of pro-apoptotic BAX (3.6-fold) and caspases-8/9 (2.6- and 5.4-fold), coupled with Bcl-2 suppression (3.1-fold) .
Pharmacological and Toxicological Profiles
ADMET Predictions
Computational models for thieno[2,3-d]pyrimidine derivatives suggest:
-
Absorption: Moderate intestinal permeability (LogP = 2.8–3.5) .
-
Metabolism: Hepatic clearance via CYP3A4-mediated oxidation .
-
Toxicity: Low cardiotoxicity risk but potential hepatotoxicity at high doses .
Selectivity and Off-Target Effects
Kinase profiling studies indicate selectivity for VEGFR-2 over EGFR and PDGFR, minimizing off-target liabilities .
Structure-Activity Relationships (SAR)
Critical structural determinants for activity include:
-
Pyridinylmethyl Group: Enhances solubility and hydrogen bonding with kinase active sites (e.g., Glu883, Asp1044 in VEGFR-2) .
-
Thieno-Pyrimidine Core: Facilitates π-π stacking with hydrophobic pockets (Leu887, Ile890) .
Applications in Drug Development
Preclinical Prospects
-
Angiogenesis Inhibition: Potential use in cancers reliant on VEGF signaling (e.g., hepatocellular carcinoma, breast cancer) .
-
Combination Therapy: Synergy with checkpoint inhibitors or chemotherapeutic agents warrants exploration.
Formulation Challenges
-
Solubility: Low aqueous solubility (<10 μg/mL) necessitates prodrug strategies or nanocarrier systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume